[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone
JWH 200 is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist, binding to the CB1 receptor with high affinity (IC50 = 42 nM). This synthetic cannabinoid has been identified as an adulterant of herbal blends. JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
133438-66-1
VCID:
VC21318395
InChI:
InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2
SMILES:
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4
Molecular Formula:
C25H24N2O2
Molecular Weight:
384.5 g/mol
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone
CAS No.: 133438-66-1
Cat. No.: VC21318395
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 200 is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist, binding to the CB1 receptor with high affinity (IC50 = 42 nM). This synthetic cannabinoid has been identified as an adulterant of herbal blends. JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes. |
|---|---|
| CAS No. | 133438-66-1 |
| Molecular Formula | C25H24N2O2 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | [1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone |
| Standard InChI | InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2 |
| Standard InChI Key | ZESGOIBULDUMRS-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 |
| Canonical SMILES | C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 |
| Appearance | Assay:≥98%A crystalline solid |
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